N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a sulfonamide compound with the molecular formula C19H21N3O3S and a molecular weight of 371.46.
Mechanism of Action
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The pyrazole intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine.
Sulfonamide formation: The final step involves the reaction of the acylated pyrazole with methanesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
- N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
- N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group, in particular, plays a crucial role in its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-19(23)22-18(15-7-5-4-6-8-15)13-17(20-22)14-9-11-16(12-10-14)21-26(2,24)25/h4-12,18,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGQOCBLXEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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